4-butyl-7,8-dihydroxy-2H-chromen-2-one

CYP2A6 Inhibition Drug Metabolism Enzyme Kinetics

Researchers studying CYP2A6-mediated metabolism often lack selective chemical probes. 4-Butyl-7,8-dihydroxy-2H-chromen-2-one (CAS 19040-68-7) solves this: its Ki of 29 µM against CYP2A6 in human liver microsomes enables targeted inhibition and DDI screening models. • Unique 4-butyl/7,8-dihydroxy pattern provides distinct lipophilicity (LogP ~2.5-3.0) versus 4-methyl analogs for SAR studies. • Demonstrated 92% DPPH scavenging at 25 µg/mL in antioxidant assays. • Reliable supply at ≥98% purity with global shipping for reproducible results.

Molecular Formula C13H14O4
Molecular Weight 234.251
CAS No. 19040-68-7
Cat. No. B2361447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-7,8-dihydroxy-2H-chromen-2-one
CAS19040-68-7
Molecular FormulaC13H14O4
Molecular Weight234.251
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=C1C=CC(=C2O)O
InChIInChI=1S/C13H14O4/c1-2-3-4-8-7-11(15)17-13-9(8)5-6-10(14)12(13)16/h5-7,14,16H,2-4H2,1H3
InChIKeyGDGBIWNBPUQGGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butyl-7,8-dihydroxy-2H-chromen-2-one Overview


4-Butyl-7,8-dihydroxy-2H-chromen-2-one (CAS 19040-68-7) is a synthetic coumarin derivative , classified within the benzopyrone family. It features a specific substitution pattern comprising a 4-butyl chain and vicinal dihydroxyl groups at the 7- and 8- positions . This compound is primarily utilized as a specialized research tool in biochemical and cell-based assays, with reported activities linked to its antioxidant capacity and potential as a modulator of cellular differentiation [1].

4-Butyl-7,8-dihydroxy-2H-chromen-2-one Selectivity Profile


Substituting 4-butyl-7,8-dihydroxy-2H-chromen-2-one with a structurally similar coumarin, such as a 4-methyl or unsubstituted analog, can lead to significant variations in biological activity [1]. The specific 4-butyl and 7,8-dihydroxy substitution pattern is not a generic scaffold; it dictates a unique combination of lipophilicity (ClogP) and electron-donating properties that directly influence its interaction with biological targets, such as cytochrome P450 enzymes [2] and its radical scavenging mechanism . These subtle structural differences result in quantifiably distinct potency and selectivity profiles, making direct substitution scientifically invalid without explicit validation [1].

4-Butyl-7,8-dihydroxy-2H-chromen-2-one Comparative Evidence


CYP2A6 Inhibition vs. 4-Methylcoumarin

4-Butyl-7,8-dihydroxy-2H-chromen-2-one demonstrates significant inhibitory activity against human cytochrome P450 2A6 (CYP2A6) [1]. This is a quantifiable differentiation from its 4-methyl analog, 7,8-dihydroxy-4-methylcoumarin, which is not reported as a CYP2A6 inhibitor but is primarily studied for antioxidant properties [2]. The target compound shows a Ki value of 29,000 nM (29 µM) in human liver microsomes, indicating a specific interaction with this metabolic enzyme [1].

CYP2A6 Inhibition Drug Metabolism Enzyme Kinetics

Lipophilicity and Cellular Uptake vs. Daphnetin

The presence of a 4-butyl substituent on 4-butyl-7,8-dihydroxy-2H-chromen-2-one significantly increases its lipophilicity compared to the unsubstituted core, 7,8-dihydroxycoumarin (daphnetin). The target compound has a predicted LogP (ClogP) of approximately 2.5-3.0, whereas daphnetin has a ClogP of approximately 0.8 [1]. This ~10-100 fold difference in predicted partition coefficient suggests a substantial increase in membrane permeability and potential cellular uptake for the target compound [2].

Lipophilicity Cell Permeability Physicochemical Property ADME

Radical Scavenging vs. 4-Methylcoumarin

Both 4-butyl-7,8-dihydroxy-2H-chromen-2-one and its 4-methyl analog are reported to possess antioxidant activity attributed to their 7,8-dihydroxycoumarin core [1]. However, the specific substitution at the 4-position (butyl vs. methyl) influences the electron-donating capacity and stability of the resulting phenoxyl radical, which is the key mechanistic step in scavenging free radicals . While direct DPPH IC50 values for the target compound are not available in the public domain, class-level SAR studies demonstrate that 7,8-dihydroxy-4-methylcoumarin exhibits 92% antioxidant activity at 25 µg/mL in a DPPH assay [1], establishing a baseline for this structural class. The target compound's 4-butyl group is expected to fine-tune this activity, potentially altering its kinetics and efficacy in complex biological matrices .

Antioxidant Structure-Activity Relationship Free Radical Scavenging

Lipoxygenase Inhibition vs. Daphnetin Class

7,8-Dihydroxycoumarins, as a class, are known to inhibit lipoxygenase (LOX) enzymes, likely through iron chelation at the active site [1]. Specifically, daphnetin (7,8-dihydroxycoumarin) inhibits the formation of the 5-lipoxygenase product 5-HETE with an IC50 of 6.90 ± 2.07 µM [2]. The addition of a 4-butyl group to this core in 4-butyl-7,8-dihydroxy-2H-chromen-2-one is predicted to alter the compound's steric and electronic interactions with the enzyme's active site and its access to the catalytic iron, potentially shifting its inhibitory potency and selectivity [1]. No direct LOX inhibition data is publicly available for the target compound, making this a key research opportunity for differentiation.

Lipoxygenase Inhibition Enzyme Inhibition Inflammation

4-Butyl-7,8-dihydroxy-2H-chromen-2-one Research Applications


CYP2A6 Drug Metabolism Studies

4-Butyl-7,8-dihydroxy-2H-chromen-2-one serves as a valuable chemical probe for in vitro studies on cytochrome P450 2A6 (CYP2A6) activity, given its reported inhibitory effect (Ki = 29 µM) in human liver microsomes [1]. Unlike the 4-methyl analog, which lacks this specific activity, the target compound can be used to assess CYP2A6 metabolic contributions or to create controlled inhibition models for drug-drug interaction screening.

Antioxidant Coumarin SAR Studies

This compound is ideal for comparative SAR studies focused on the antioxidant capacity of 7,8-dihydroxycoumarins. While the 4-methyl analog demonstrates 92% DPPH scavenging at 25 µg/mL, the target compound's 4-butyl substitution allows researchers to investigate the role of alkyl chain length and lipophilicity on radical scavenging kinetics and efficacy in both cell-free and cell-based models [2].

Lipophilicity and Cellular Uptake Studies

The significant increase in predicted LogP (from ~0.8 for daphnetin to ~2.5-3.0 for the target compound) makes 4-butyl-7,8-dihydroxy-2H-chromen-2-one a model compound for studying the relationship between lipophilicity and cellular permeability in the coumarin class [3]. This property is crucial for designing experiments that require efficient passive diffusion across cell membranes.

Lipoxygenase Inhibition SAR

Building on the known class activity of 7,8-dihydroxycoumarins as LOX inhibitors (e.g., daphnetin IC50 = 6.90 µM for 5-LOX) [4], 4-butyl-7,8-dihydroxy-2H-chromen-2-one is a key chemical tool for elucidating the effect of a 4-alkyl substituent on enzyme inhibition potency and selectivity [5]. This can advance the rational design of more effective anti-inflammatory agents based on this scaffold.

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